Product packaging for Methyl 3,5-dimethoxy-2-propanoylbenzoate(Cat. No.:CAS No. 175278-05-4)

Methyl 3,5-dimethoxy-2-propanoylbenzoate

Cat. No.: B070166
CAS No.: 175278-05-4
M. Wt: 252.26 g/mol
InChI Key: MOWOKJBINDKNSJ-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxy-2-propanoylbenzoate (CAS 175278-05-4) is a synthetic resorcinolic lipid of significant interest in biomedical and chemical research. This compound, with the molecular formula C 13 H 16 O 5 and a molecular weight of 252.26 g/mol, serves as a key intermediate in organic synthesis and is a structural analog of biologically active resorcinolic derivatives . Research Applications and Value: This compound belongs to a class of synthetic resorcinolic lipids studied for their potential chemotherapeutic properties. Structural analogs, such as the related methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB), have demonstrated compelling biological activity. Research indicates these compounds can act as selective chemotherapeutic adjuvants. They have been shown to enhance the effects of alkylating agents like cyclophosphamide (CYC) while promoting cell death without causing DNA damage. Molecular docking studies of analogs suggest a high affinity for binding to the major groove of the DNA double helix, indicating a potential mechanism of action that involves direct interaction with genetic material . Chemical Profile: • CAS Number: 175278-05-4 • Molecular Formula: C 13 H 16 O 5 • Molecular Weight: 252.26 g/mol • SMILES: O=C(OC)c1cc(OC)cc(OC)c1C(=O)CC • InChI Key: MOWOKJBINDKNSJ-UHFFFAOYSA-N • Density (Predicted): ~1.129 g/cm 3 Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O5 B070166 Methyl 3,5-dimethoxy-2-propanoylbenzoate CAS No. 175278-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dimethoxy-2-propanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-5-10(14)12-9(13(15)18-4)6-8(16-2)7-11(12)17-3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWOKJBINDKNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425122
Record name methyl 3,5-dimethoxy-2-propionylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-05-4
Record name methyl 3,5-dimethoxy-2-propionylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoinformatic Analysis of Methyl 3,5 Dimethoxy 2 Propanoylbenzoate

Retrosynthetic Analysis of Methyl 3,5-dimethoxy-2-propanoylbenzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available precursors.

Strategic Disconnections and Identification of Key Precursors

The primary disconnection for this compound is the bond between the propanoyl group and the aromatic ring. This bond is logically formed via a Friedel-Crafts acylation or a related reaction. This disconnection leads to two key precursors: a propanoylating agent (such as propanoyl chloride or propanoic anhydride) and a substituted benzene (B151609) ring, Methyl 3,5-dimethoxybenzoate (B1226732).

A further disconnection of Methyl 3,5-dimethoxybenzoate involves the ester and methoxy (B1213986) groups. A plausible synthetic route to this precursor starts from 3,5-dihydroxybenzoic acid. This commercially available starting material can be esterified to methyl 3,5-dihydroxybenzoate, followed by Williamson ether synthesis to introduce the two methoxy groups.

However, a significant challenge in the forward synthesis is the regioselectivity of the Friedel-Crafts acylation. The two methoxy groups on Methyl 3,5-dimethoxybenzoate are strongly activating and ortho-, para-directing. This would typically favor acylation at the C4 or C6 positions. The target C2 position is sterically hindered by the adjacent methoxy and methyl ester groups, making direct acylation challenging.

Alternative strategies to overcome this regioselectivity issue include:

Directed Ortho Metalation (DoM): The carboxylate or a derivative could be used as a directing group to achieve lithiation, and subsequent acylation, specifically at the ortho (C2) position. This method offers high regioselectivity for ortho-substitution.

Fries Rearrangement: Synthesis of 3,5-dimethoxyphenyl propanoate followed by a Lewis acid-catalyzed Fries rearrangement could potentially yield the desired ortho-acylated product. The ratio of ortho to para isomers in a Fries rearrangement can often be controlled by reaction conditions such as temperature and solvent polarity. Higher temperatures and non-polar solvents tend to favor the ortho product.

Development and Optimization of Novel Synthetic Pathways for this compound

Given the challenges in direct acylation, the development of a novel and optimized synthetic pathway is crucial.

Exploration of Diverse Reaction Chemistries

A promising approach to circumvent the regioselectivity issue of Friedel-Crafts acylation is the use of Directed Ortho Metalation (DoM) . This strategy utilizes a directing group to selectively activate a specific C-H bond for deprotonation by a strong base (typically an organolithium reagent), followed by reaction with an electrophile.

In the context of synthesizing this compound, the carboxylic acid group of 3,5-dimethoxybenzoic acid can act as a directing group. The synthesis would proceed as follows:

Protection of the carboxylic acid: The carboxylic acid of 3,5-dimethoxybenzoic acid would first be protected, for example, as a methyl ester, to prevent interference with the organolithium reagent.

Directed Ortho Metalation: The resulting Methyl 3,5-dimethoxybenzoate would be treated with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The methoxy groups would direct the lithiation to the C2 position.

Acylation: The ortho-lithiated intermediate would then be quenched with a propanoylating agent, such as propanoyl chloride, to introduce the desired acyl group at the C2 position.

Another viable, though potentially less regioselective, approach is the Fries rearrangement . This would involve:

Esterification: 3,5-dimethoxyphenol (B141022) would be esterified with propanoyl chloride to yield 3,5-dimethoxyphenyl propanoate.

Rearrangement: The resulting ester would then be subjected to a Lewis acid catalyst (e.g., AlCl3, TiCl4) to induce migration of the propanoyl group to the aromatic ring. As previously mentioned, reaction conditions can be tuned to favor the formation of the ortho-isomer.

Reaction TypeKey ReagentsPotential AdvantagesPotential Challenges
Friedel-Crafts AcylationMethyl 3,5-dimethoxybenzoate, Propanoyl chloride, Lewis Acid (e.g., AlCl3)Potentially straightforwardPoor regioselectivity, steric hindrance
Directed Ortho Metalation3,5-Dimethoxybenzoic acid, Strong base (e.g., n-BuLi), Propanoyl chlorideHigh regioselectivity for ortho-substitutionRequires anhydrous conditions, strong bases
Fries Rearrangement3,5-Dimethoxyphenyl propanoate, Lewis Acid (e.g., AlCl3)Can favor ortho-product under specific conditionsMay produce a mixture of ortho and para isomers

Process Optimization for Enhanced Efficiency and Yield

Optimizing the chosen synthetic pathway is critical for maximizing the yield and purity of this compound. Key parameters for optimization in a potential Directed Ortho Metalation approach would include:

Base Selection: The choice of the organolithium base and any additives (e.g., TMEDA) can significantly impact the efficiency of the lithiation step.

Temperature Control: Metalation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

Reaction Time: The duration of both the metalation and acylation steps needs to be optimized to ensure complete reaction without product degradation.

Quenching Conditions: The method of addition and the nature of the propanoylating agent can influence the final yield.

For a Fries rearrangement, optimization would focus on:

Lewis Acid: The type and amount of Lewis acid catalyst can affect both the reaction rate and the ortho/para selectivity.

Solvent: The polarity of the solvent can influence the product distribution. Non-polar solvents often favor ortho-acylation.

Temperature: Temperature is a critical factor in controlling the kinetic versus thermodynamic product distribution in Fries rearrangements.

ParameterFriedel-Crafts AcylationDirected Ortho MetalationFries Rearrangement
Catalyst/Reagent Lewis Acid (AlCl3, FeCl3)Organolithium Base (n-BuLi, LDA)Lewis Acid (AlCl3, TiCl4)
Temperature Varies, often elevatedLow temperatures (-78 °C)Temperature dependent for regioselectivity
Solvent Non-polar (e.g., CS2, CH2Cl2)Ethereal (e.g., THF, Et2O)Varies, can influence regioselectivity
Key Optimization Factor Catalyst choice and substrate reactivityBase selection and temperature controlTemperature and solvent choice

Application of Sustainable and Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing an environmentally responsible process.

Atom Economy: The chosen synthetic route should be designed to maximize the incorporation of atoms from the starting materials into the final product. Directed Ortho Metalation, while effective, can have lower atom economy due to the use of stoichiometric strong bases.

Use of Safer Solvents and Reagents: Traditional Friedel-Crafts acylations often use hazardous solvents like carbon disulfide or chlorinated hydrocarbons. The use of greener alternatives, such as ionic liquids or deep eutectic solvents, should be explored. nih.gov For the acylation step, propanoic anhydride (B1165640) could be considered as a less corrosive alternative to propanoyl chloride.

Catalysis: The use of stoichiometric amounts of Lewis acids in traditional Friedel-Crafts reactions generates significant waste. The development of catalytic, and ideally recyclable, Lewis or Brønsted acid catalysts is a key area of green chemistry research. numberanalytics.com Solid acid catalysts, such as zeolites or sulfated zirconia, offer advantages in terms of separation and reusability. rsc.org

Energy Efficiency: Reactions should be designed to be performed at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating. nih.gov

Chemoinformatic Characterization and Predictive Modeling of this compound

Chemoinformatics provides essential tools for the in silico characterization of novel chemical entities, enabling the prediction of their physicochemical properties and biological activities before synthesis. This computational approach is crucial for prioritizing candidates in drug discovery and materials science.

Derivation and Application of Molecular Descriptors

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov They are broadly classified based on their dimensionality, ranging from 1D descriptors like molecular weight to 3D descriptors that depend on the molecule's conformation. ingentaconnect.comlibretexts.org These descriptors are fundamental to building predictive models for properties such as solubility, lipophilicity, and potential biological interactions. ucdavis.edu

For this compound, a precise set of descriptors can be predicted. By starting with the known descriptors for the core structure, Methyl 3,5-dimethoxybenzoate, we can extrapolate the influence of adding a 2-propanoyl group. nih.govnih.govsigmaaldrich.com This substitution would increase the molecular weight, likely raise the lipophilicity (XLogP3), and add rotational flexibility, which can influence how the molecule interacts with biological targets.

Molecular DescriptorValue for Methyl 3,5-dimethoxybenzoate nih.govPredicted Impact of 2-Propanoyl Group
Molecular FormulaC10H12O4C13H16O5
Molecular Weight196.20 g/molIncreased to 252.26 g/mol
XLogP3 (Lipophilicity)2.1Increased
Hydrogen Bond Donor Count00
Hydrogen Bond Acceptor Count4Increased to 5
Rotatable Bond Count3Increased to 6
Topological Polar Surface Area (TPSA)44.8 ŲIncreased to 62.1 Ų

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Compound Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate a compound's structural features (its molecular descriptors) with its biological activity or physicochemical properties. numberanalytics.comneovarsity.org The fundamental principle is that the structure of a molecule dictates its function. fiveable.medrugdesign.org These models are pivotal in modern drug design, allowing scientists to predict the efficacy of unsynthesized compounds and optimize lead candidates. numberanalytics.comsvuonline.org

A typical QSAR study involves several key steps:

Data Collection: Assembling a diverse dataset of molecules with known biological activities. ucdavis.edu

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule. numberanalytics.com

Model Development: Using statistical or machine learning methods to create a mathematical equation linking descriptors to activity. drugdesign.org

Validation: Rigorously testing the model's predictive power to ensure its reliability. numberanalytics.com

While no specific QSAR models for this compound have been published, a hypothetical model could be developed. This would involve synthesizing a library of related substituted benzoylpropanoates, evaluating them for a specific biological activity (e.g., enzyme inhibition), and correlating the results with calculated descriptors. Such a model could identify the key structural features that govern the compound's activity and guide the design of more potent analogues.

Computational Assessment of Molecular Frameworks for Potential Biological Relevance

In the absence of direct experimental data, the potential biological relevance of a compound can be explored using computational methods like molecular docking. This technique predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. jbcpm.comnih.gov

To illustrate this, we can examine findings for a structurally similar compound, the resorcinolic lipid Methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB), which differs only in the length of its acyl chain (octanoyl vs. propanoyl). nih.gov A recent study investigated AMS35BB as a potential chemotherapeutic adjuvant. nih.gov Using molecular docking, researchers assessed its interaction with DNA. The study revealed that AMS35BB has a high affinity for binding within the major groove of the DNA double helix. nih.gov

This finding for a close analogue suggests that the benzoylpropanoate framework itself may possess an affinity for biological macromolecules. The shorter propanoyl chain of this compound would alter its steric and electronic profile compared to the octanoyl chain, likely leading to different binding affinities and specificities. Future in silico studies could dock this compound against various biological targets, such as enzymes or receptors, to generate hypotheses about its potential pharmacological effects.

Computational MethodAnalogue CompoundBiological TargetKey Finding
Molecular DockingMethyl 3,5-dimethoxy-2-octanoylbenzoateDNA Double HelixShowed a higher binding affinity for the major groove compared to the active metabolite of cyclophosphamide. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of Methyl 3,5 Dimethoxy 2 Propanoylbenzoate

Vibrational Spectroscopy for Functional Group Identification

Should research on Methyl 3,5-dimethoxy-2-propanoylbenzoate be published in the future, it will be possible to generate the requested article with the required scientific rigor and detail.

Fourier-Transform Infrared (FTIR) Spectroscopy

A comprehensive search of scientific literature and chemical databases did not yield specific Fourier-Transform Infrared (FTIR) spectroscopic data for this compound. To provide a theoretical framework, the expected characteristic vibrational frequencies can be predicted based on its functional groups: a methyl ester, two methoxy (B1213986) groups, a propanoyl group, and a substituted benzene (B151609) ring.

The spectrum would be expected to show a strong carbonyl (C=O) stretching vibration from the methyl ester group, typically in the range of 1720-1740 cm⁻¹. Another distinct carbonyl stretch from the propanoyl ketone group would likely appear around 1680-1700 cm⁻¹. The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic methyl and propanoyl groups would be observed around 2850-3100 cm⁻¹. The C-O stretching vibrations from the ester and ether (methoxy) linkages would produce strong bands in the 1000-1300 cm⁻¹ region.

Interactive Table: Predicted FTIR Peaks for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Methyl Ester (C=O)Stretch1720-1740
Propanoyl Ketone (C=O)Stretch1680-1700
Aromatic Ring (C=C)Stretch1450-1600
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2960
Ester (C-O)Stretch1200-1300
Ether (C-O)Stretch1000-1150

Raman Spectroscopy

Specific Raman spectroscopic data for this compound is not available in the reviewed literature. However, based on its molecular structure, key Raman shifts can be anticipated. Raman spectroscopy, which is sensitive to non-polar bonds, would complement FTIR data.

The symmetric stretching of the benzene ring, often a strong band in Raman spectra, would be expected around 1000 cm⁻¹. The carbonyl stretching vibrations would also be present, though their intensities can vary. Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹ would be observable. The various C-C stretching and bending modes of the entire molecule would contribute to a complex fingerprint region. For similar aromatic esters, Raman and SERS (Surface-Enhanced Raman Scattering) studies have been conducted to understand molecular orientation on metal surfaces. researchgate.netscielo.br

X-ray Crystallography for Solid-State Structural Determination

No published X-ray crystallographic data for this compound could be located. The following sections describe the general protocols that would be followed for such a study.

Single Crystal Growth and Data Collection Protocols

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would first need to be grown. Common methods for crystal growth include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A suitable solvent or solvent system would need to be determined empirically.

Once a suitable crystal is obtained, it would be mounted on a goniometer head. Data collection would be performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal would be kept at a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images would be collected as the crystal is rotated.

Crystal Structure Solution and Refinement Methodologies

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model would be refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would typically be placed in calculated positions and refined using a riding model.

Analysis of Molecular Conformation and Intermolecular Interactions in the Solid State

A successfully refined crystal structure would provide precise information about the three-dimensional arrangement of the atoms in the solid state. This includes bond lengths, bond angles, and torsion angles, which would define the molecular conformation. The planarity of the benzene ring and the orientation of the methoxy, propanoyl, and methyl ester substituents relative to the ring would be of particular interest.

The analysis would also reveal any intermolecular interactions present in the crystal lattice, such as hydrogen bonds (if any), C-H···O interactions, or π-π stacking interactions between aromatic rings. These interactions govern how the molecules pack in the solid state. For instance, in a related compound, Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate, inversion dimers are formed through N—H···O hydrogen bonds, and these dimers are further connected by C—H···O and C—H···N interactions. researchgate.net

Theoretical and Computational Chemistry Investigations of Methyl 3,5 Dimethoxy 2 Propanoylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of Methyl 3,5-dimethoxy-2-propanoylbenzoate. These methods provide a detailed picture of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.

Table 1: Illustrative Reactivity Descriptors for a Substituted Benzoate (B1203000) Compound (Calculated using DFT) This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic esters.

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
Energy Gap (LUMO-HOMO) 5.3
Electronegativity (χ) 3.85
Chemical Potential (µ) -3.85
Hardness (η) 2.65
Softness (S) 0.377

Ab Initio and Post-Hartree-Fock Methods for High-Level Electronic Structure Characterization

For a more rigorous characterization of the electronic structure of this compound, ab initio and post-Hartree-Fock methods can be employed. These methods, while computationally more intensive than DFT, provide a higher level of theoretical accuracy. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer a more precise description of electron correlation effects, which are important for accurately predicting molecular properties. These high-level calculations are crucial for benchmarking the results obtained from more computationally efficient methods like DFT and for providing a deeper understanding of the molecule's electronic behavior.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

The flexibility of the propanoyl and methoxy (B1213986) groups in this compound makes its conformational landscape complex. Molecular dynamics (MD) simulations are a powerful tool to explore this landscape and understand the molecule's dynamic behavior over time.

Force Field Parameterization and Validation for this compound

A critical first step in performing accurate MD simulations is the development and validation of a suitable force field. A force field is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For a novel molecule like this compound, existing force fields such as AMBER, CHARMM, or OPLS may not have all the necessary parameters. In such cases, quantum mechanical calculations are used to derive missing parameters, particularly for bond, angle, and dihedral terms involving the unique chemical moieties of the molecule. The validation of the parameterized force field is then performed by comparing simulated properties, such as density and heat of vaporization for the bulk liquid, against experimental data or high-level quantum chemical calculations.

Exploration of Conformational Space in Various Solvation Environments

With a validated force field, MD simulations can be conducted to explore the conformational space of this compound. These simulations can track the rotational freedom around the various single bonds, identifying the most stable conformations and the energy barriers between them. Performing these simulations in different solvation environments (e.g., in a vacuum, in water, or in a nonpolar solvent) is crucial, as the surrounding medium can significantly influence the conformational preferences of the molecule. The results of these simulations provide a dynamic picture of the molecule's structure, which is essential for understanding its behavior in different chemical and biological contexts.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.

For this compound, molecular docking studies can be performed to identify potential biological targets and to elucidate the specific interactions that stabilize the ligand-target complex. The docking process involves placing the molecule in the binding site of a target protein and scoring the different poses based on a scoring function that estimates the binding affinity. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the molecule and the amino acid residues of the protein's active site. While no specific docking studies for this compound have been reported, research on other benzoic acid derivatives has shown that this class of compounds can exhibit significant binding affinities to various biological targets. nih.gov

Table 2: Illustrative Molecular Docking Results for a Benzoate Derivative with a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes.

Binding Affinity (kcal/mol) Interacting Residues Type of Interaction
-7.8 TYR 84, SER 122 Hydrogen Bond
LEU 88, VAL 103 Hydrophobic Interaction

Prediction of Binding Modes with Selected Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation, or "binding mode," of a small molecule when it binds to a larger macromolecule, such as a protein or a nucleic acid. nih.govnih.gov This method is crucial for understanding the compound's mechanism of action.

In a representative study on the structurally similar resorcinolic lipid, Methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB), molecular docking was employed to investigate its interaction with a DNA double helix. nih.govnih.gov Such studies are foundational for predicting how a compound like this compound might interact with genetic material. The docking simulations for AMS35BB revealed a specific and high-affinity binding within the major groove of the DNA double helix. nih.govnih.gov This positioning is critical, as molecules that bind in the major groove can interfere with DNA replication and transcription processes.

The predicted binding pose is determined by a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most probable binding mode. For AMS35BB, the simulations calculated the optimal geometry and placement within the DNA groove, suggesting a stable complex is formed. nih.gov Given the structural similarity, it is hypothesized that this compound would also favor binding to the major groove of DNA, although the shorter propanoyl chain might slightly alter the precise orientation and depth of insertion compared to the octanoyl chain of AMS35BB.

Table 1: Predicted Binding Mode Characteristics for a Structural Analog (AMS35BB) with DNA

ParameterPredicted Finding for AMS35BBImplication for this compound
Binding Site Major Groove of DNA Double HelixLikely to also bind in the major groove
Preferred Orientation Aligned with the curvature of the helix, maximizing contactSimilar alignment expected, with potential minor shifts
Docking Score High-affinity score indicating stable bindingExpected to have a favorable binding score

Elucidation of Key Intermolecular Interactions and Binding Affinities

Once a binding mode is predicted, the specific intermolecular forces that stabilize the ligand-macromolecule complex are analyzed. These interactions are fundamental to the affinity and specificity of the binding. For the analog AMS35BB, molecular docking studies showed that its affinity for DNA was higher than that of the active metabolite of cyclophosphamide, a known chemotherapy agent. nih.govnih.gov

The key interactions stabilizing the complex between AMS35BB and DNA were identified as:

Hydrogen Bonds: These are crucial for specificity and are formed between the oxygen atoms (e.g., in the methoxy and ester groups) of the compound and the hydrogen bond donor/acceptor sites on the DNA bases and backbone.

Hydrophobic Interactions: The nonpolar alkyl chain is shielded from the aqueous environment by inserting into the hydrophobic interior of the DNA groove, which is an entropically favorable process.

The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is calculated by the docking software's scoring function. A more negative value typically indicates a stronger and more stable interaction. The study on AMS35BB demonstrated a strong binding affinity to the DNA major groove, suggesting it could effectively compete with other DNA-binding molecules. nih.govnih.gov For this compound, a similar pattern of intermolecular interactions is expected, although the shorter propanoyl chain would lead to weaker van der Waals and hydrophobic interactions compared to the octanoyl chain, potentially resulting in a slightly lower, yet still significant, binding affinity.

Table 2: Key Intermolecular Interactions and Binding Affinity for a Structural Analog (AMS35BB)

Interaction TypeContributing Functional GroupsPredicted Binding Affinity (kcal/mol)
Hydrogen BondingMethoxy groups, Ester carbonyl-
Van der Waals ForcesAromatic ring, Alkyl chain-
Hydrophobic InteractionsAlkyl chain-
Overall Binding Affinity Entire Molecule Higher than reference compound (Cyclophosphamide metabolite) nih.gov

Virtual Screening Methodologies for Target Identification

When the biological target of a compound is unknown, computational chemistry offers powerful virtual screening (VS) methodologies to identify potential protein or nucleic acid partners from vast databases. nih.govwikipedia.orgslideshare.net These techniques are essential for drug discovery and for elucidating a compound's mechanism of action. nih.govsygnaturediscovery.com For a novel compound like this compound, VS could be employed to scan the entire human proteome for potential binding targets.

Virtual screening methods are broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This approach requires the 3D structure of the potential macromolecular targets. The compound of interest is docked against a large library of proteins to predict binding affinity. nih.govnih.gov A particularly useful SBVS method for target identification is reverse docking (or inverse docking). nih.govnih.gov In this approach, a single ligand (this compound) is docked into the binding sites of hundreds or thousands of different proteins from a structural database (like the Protein Data Bank). nih.govnih.gov The proteins are then ranked based on the predicted binding scores, and the top-ranked proteins are considered potential biological targets for further experimental validation. nih.gov

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target is unknown but a set of molecules known to be active against the target exists. wikipedia.orgslideshare.net It relies on the principle that structurally similar molecules are likely to have similar biological activities. A computational model of this compound (based on its shape, charge distribution, or pharmacophore features) would be used to search large chemical databases for known drugs or compounds with similar properties. wikipedia.org If a match is found, it is inferred that this compound might interact with the same target as the known active compound.

These virtual screening campaigns can rapidly narrow down the list of potential macromolecular partners from thousands to a manageable number for experimental testing, accelerating the process of target discovery. wikipedia.org

Future Directions and Concluding Remarks

Prospects for Further Research and Potential Academic Applications of Methyl 3,5-dimethoxy-2-propanoylbenzoate

The landscape of scientific inquiry surrounding this compound is presently uncharted, with no specific research findings available for this compound. However, the molecular architecture of this aromatic ester suggests several promising avenues for future investigation, drawing parallels from structurally related compounds.

A significant area for prospective research lies in the realm of medicinal chemistry. The benzophenone scaffold, a core component of many biologically active molecules, is known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and anti-HIV activities. nih.gov The introduction of methoxy (B1213986) and propanoyl substituents to the benzoate (B1203000) ring, as seen in this compound, could modulate these activities. The methoxy group, in particular, is a prevalent feature in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic pathways. nih.govresearchgate.net Future research could, therefore, focus on the synthesis of this compound and its analogues for screening against various biological targets. For instance, a closely related compound, Methyl 3,5-dimethoxy-2-octanoylbenzoate (AMS35BB), a synthetic resorcinolic lipid, has been investigated for its potential as a chemotherapeutic adjuvant. nih.govnih.govresearchgate.net This suggests that the propanoyl derivative may also possess interesting cytotoxic or modulatory activities worthy of exploration.

From a synthetic chemistry perspective, the synthesis of polysubstituted aromatic compounds like this compound presents an interesting challenge. researchgate.netlibretexts.orgpressbooks.pub The strategic introduction of substituents at specific positions on the benzene (B151609) ring requires careful planning and execution. libretexts.orgpressbooks.pub Research into novel and efficient synthetic routes to this and similar ortho-acyl methyl benzoates could be a valuable contribution to the field of organic synthesis. nih.govrsc.org

Furthermore, the photophysical properties of this compound could be another area of academic interest. Substituted benzophenones are utilized in applications such as sunscreens due to their ability to absorb UV radiation. drugbank.com Investigating the UV-Vis absorption spectrum and photochemical stability of this compound could reveal its potential as a photostabilizer or in other materials science applications.

Identification of Remaining Research Gaps and Challenges in the Field

The most significant research gap concerning this compound is the complete absence of its synthesis and characterization in the scientific literature. Therefore, the primary challenge is to develop a viable synthetic pathway to produce this compound in sufficient purity and quantity for further study. The synthesis of polysubstituted benzenes can be complex, often requiring multiple steps and careful control of reaction conditions to achieve the desired regioselectivity. libretexts.orgpressbooks.pub The steric hindrance introduced by the ortho-propanoyl group could pose a significant challenge to its synthesis. mdpi.com

Once synthesized, a thorough characterization of its chemical and physical properties is necessary. This includes determining its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). Without this fundamental data, any further investigation into its potential applications is impossible.

A significant challenge in the broader field of substituted benzoates is the prediction of their biological activity based on their structure. While general trends are observed, the specific combination and positioning of substituents can lead to unexpected pharmacological profiles. nih.gov A systematic study of a series of related 2-acyl-3,5-dimethoxybenzoates, including the propanoyl derivative, would be necessary to establish structure-activity relationships (SAR).

Another research gap is the lack of information on the metabolic fate of such compounds. Understanding how the human body metabolizes this compound would be crucial for any potential therapeutic application. This would involve in vitro and in vivo studies to identify metabolites and metabolic pathways.

Q & A

Q. Basic Research Focus

  • X-Ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXTL or SHELXL) confirms bond lengths, angles, and stereochemistry .
  • Refinement Parameters : Key metrics include R-factor (<5%), data completeness (>95%), and resolution limits (e.g., 0.84 Å) .

Advanced Consideration : For twinned crystals or low-resolution data, employ SHELXD for structure solution and SHELXL for refinement, leveraging high redundancy to mitigate errors .

What are common side reactions during synthesis, and how can they be mitigated?

Q. Advanced Research Focus

  • By-Product Formation : Competing ester hydrolysis or incomplete substitution (e.g., residual chlorine in triazine intermediates).
  • Mitigation Strategies :
    • Reaction Monitoring : Use TLC (hexane/EtOAc) to track progress .
    • Stoichiometric Control : Limit DIPEA to 1.5–2.0 equivalents to avoid base-induced degradation .
    • Low-Temperature Steps : Maintain -35°C during trichlorotriazine reactions to suppress polychlorination .

How can researchers assess the purity of this compound, and what analytical methods are recommended?

Q. Basic Research Focus

  • HPLC : Use a C18 column, acetonitrile/water gradient (70:30), and UV detection at 254 nm .
  • Melting Point Analysis : Compare observed m.p. (79–82°C) with literature values to detect impurities .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 336.12) .

How do steric and electronic effects influence the reactivity of the propanoyl group in further derivatization?

Q. Advanced Research Focus

  • Steric Hindrance : The 2-propanoyl group’s position adjacent to methoxy substituents limits nucleophilic attack. Use bulky reagents (e.g., LDA) for deprotonation .
  • Electronic Effects : Methoxy groups donate electron density, reducing electrophilicity of the carbonyl. Activate via Lewis acids (e.g., BF₃·Et₂O) for condensations .

What computational methods are suitable for predicting the compound’s spectroscopic properties or reactivity?

Q. Advanced Research Focus

  • DFT Calculations : Gaussian or ORCA software can model IR, NMR, and UV-Vis spectra. Basis sets like 6-311G++(d,p) yield accurate carbonyl stretching frequencies (~1700 cm⁻¹) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or ethanol to predict aggregation behavior .

How can researchers address discrepancies between theoretical and experimental X-ray diffraction data?

Q. Advanced Research Focus

  • Thermal Motion Analysis : Use SHELXL’s ADPs (anisotropic displacement parameters) to refine atomic vibration models .
  • Twinned Data : Apply the TWINABS tool in SHELX to deconvolute overlapping reflections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.